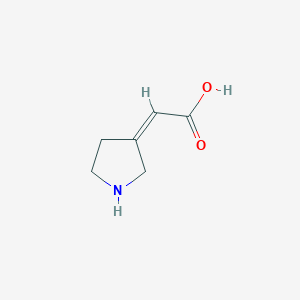

2-(Pyrrolidin-3-ylidene)acetic acid

Overview

Description

2-(Pyrrolidin-3-ylidene)acetic Acid is used in the preparation of Xanthone derivatives for treatment and prophylaxis of hepatitis B . It is also used in the preparation of Naphthalenes and Quinolines as ATX modulating agents .

Synthesis Analysis

The synthesis of pyrrolidin-2-ylidenes involves a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes . This process affords a diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

- Research conducted by Petz, Allmendinger, Mayer, and Wanner (2019) focused on synthesizing new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. Their method involved a de Mayo reaction, combining an intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline, followed by a fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).

Synthesis of Spirooxindole Derivatives

- Huang, Fang, Huang, Sun, and Yan (2019) explored the synthesis of 7'-arylidenespiro[indoline-3,1'-pyrrolizines] and 7'-arylidenespiro[indene-2,1'-pyrrolizines] through a three-component reaction. This involved pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones in refluxing toluene, leading to functionalized derivatives with potential application in cancer cell evaluation (Huang, Fang, Huang, Sun, & Yan, 2019).

Quantum Chemical Investigation

- A study by Bouklah, Harek, Touzani, Hammouti, and Harek (2012) involved quantum chemical calculations and thermodynamics parameters of various compounds, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid. They investigated properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy, providing insights into the electronic properties of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Study of Pyrrolidines Chemistry

- Research by Żmigrodzka, Sadowski, Kras, Desler, Demchuk, and Kula (2022) focused on the synthesis of pyrrolidines in a [3+2] cycloaddition process. They highlighted the importance of studying pyrrolidines chemistry for applications in medicine and industry, such as in dyes and agrochemical substances (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

Synthesis of Heterocyclic Assemblies

- Obydennov, Galushchinskiy, Kosterina, Glukhareva, and Morzherin (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions. This process led to the formation of new heterocyclic assemblies, expanding the scope of applications for such compounds (Obydennov, Galushchinskiy, Kosterina, Glukhareva, & Morzherin, 2017).

Corrosion Inhibition in Steel

- Bouklah, Ouassini, Hammouti, and Idrissi (2006) studied novel corrosion inhibitors, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, for steel in sulfuric acid. Their research contributed to understanding the efficiency and mechanism of these inhibitors in industrial applications (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Future Directions

Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . This suggests that the future directions of 2-(Pyrrolidin-3-ylidene)acetic acid could involve exploring its potential in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Compounds containing a pyrrolidine ring have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities .

Pharmacokinetics

These properties greatly influence a compound’s bioavailability and are crucial for drug development .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-3-ylidene)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels within the cell . Additionally, it can activate transcription factors, resulting in changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell . For example, it may inhibit enzymes involved in the synthesis of certain amino acids, resulting in a decrease in their levels and subsequent effects on protein synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Additionally, its localization within the nucleus can affect gene expression and cellular function.

Properties

IUPAC Name |

2-pyrrolidin-3-ylideneacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)3-5-1-2-7-4-5/h3,7H,1-2,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWZEOCBZVDXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295416 | |

| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-39-1 | |

| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)

![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)